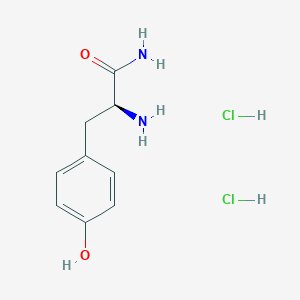

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride” is also known as N-(4-Hydroxyphenyl)propionamide . It has a molecular weight of 165.19 and its IUPAC name is N-(4-hydroxyphenyl)propanamide .

Synthesis Analysis

The synthesis of piperazine derivatives, which are similar to the compound , has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of N-(4-Hydroxyphenyl)propionamide is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) .Chemical Reactions Analysis

The synthesis of piperazine derivatives, which are structurally similar to the compound , involves various reactions such as cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . These reactions are used to create a variety of chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical and Chemical Properties Analysis

N-(4-Hydroxyphenyl)propionamide is a solid at room temperature . It should be stored in a dry place at room temperature .Applications De Recherche Scientifique

Oncology Research

FTY720, chemically related to the given compound, shows promise in cancer therapy. It is a potent immunosuppressant approved for multiple sclerosis treatment but also exhibits preclinical antitumor efficacy in various cancer models. Its antitumor effects are attributed to both S1PR-dependent and independent mechanisms, providing a novel approach for cancer treatment (Li Zhang et al., 2013).

Environmental Science and Toxicology

Research on advanced oxidation processes (AOPs) for degrading acetaminophen in water includes insights into by-products, biotoxicity, and degradation pathways. This study highlights the environmental impact and degradation strategies for pharmaceuticals, with specific mention of compounds like N-(3,4-dihydroxy phenyl) acetamide, which shares structural similarities (Mohammad Qutob et al., 2022).

Microbial Research

Eugenol, a hydroxyphenyl propene, and essential oils containing it have been studied for their antimicrobial properties. This research is significant for understanding natural antimicrobial compounds' potential in combating infections and food preservation (A. Marchese et al., 2017).

Food Science

The formation and toxicity of acrylamide in baked products have been extensively reviewed. This research is crucial for improving food safety standards and reducing exposure to potentially harmful compounds in food (J. Keramat et al., 2011).

Mécanisme D'action

While the exact mechanism of action for this compound is not clearly recognized, it is known that piperazine derivatives, which are structurally similar, exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Safety and Hazards

Orientations Futures

Pyrrolopyrazine derivatives, which are structurally similar to the compound , have been isolated from various sources and exhibit a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;;/h1-4,8,12H,5,10H2,(H2,11,13);2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYNFOMWBDXPHK-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)

(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)